
1,3-Heptanediol, 2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Heptanediol, 2-ethyl-: is an organic compound with the molecular formula C8H18O2 . It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is also known by other names such as 2-Ethyl-1,3-hexanediol and Ethohexadiol . It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Heptanediol, 2-ethyl- can be synthesized through several methods. One common method involves the hydroformylation of 2-ethyl-1-hexene followed by hydrogenation . The hydroformylation process adds a formyl group to the double bond of 2-ethyl-1-hexene, resulting in the formation of an aldehyde. This aldehyde is then hydrogenated to produce 1,3-Heptanediol, 2-ethyl-.
Industrial Production Methods
In industrial settings, the production of 1,3-Heptanediol, 2-ethyl- often involves the use of catalysts to enhance the efficiency of the reactions. The process typically includes the use of rhodium-based catalysts for hydroformylation and nickel-based catalysts for hydrogenation. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Heptanediol, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Halogenating agents like and are commonly used.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of or similar halogenated compounds.
Applications De Recherche Scientifique
1,3-Heptanediol, 2-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a and in organic synthesis.
Biology: Employed in the study of involving diols.
Medicine: Investigated for its potential use in due to its biocompatibility.
Industry: Utilized in the production of plasticizers , lubricants , and cosmetic formulations .
Mécanisme D'action
The mechanism of action of 1,3-Heptanediol, 2-ethyl- involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their solubility and reactivity . In biological systems, the compound can interact with enzymes and receptors , affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Hexanediol: Similar structure but lacks the ethyl group.
2-Ethyl-1,3-hexanediol: Another name for 1,3-Heptanediol, 2-ethyl-.
1,3-Octanediol: Has an additional carbon atom compared to 1,3-Heptanediol, 2-ethyl-.
Uniqueness
1,3-Heptanediol, 2-ethyl- is unique due to the presence of the ethyl group at the second carbon atom, which influences its chemical reactivity and physical properties . This structural feature makes it more suitable for specific applications, such as in the production of plasticizers and cosmetic formulations .
Propriétés
Numéro CAS |
39775-59-2 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2-ethylheptane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-3-5-6-9(11)8(4-2)7-10/h8-11H,3-7H2,1-2H3 |
Clé InChI |
BPOSPHPRYDVTFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(CC)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


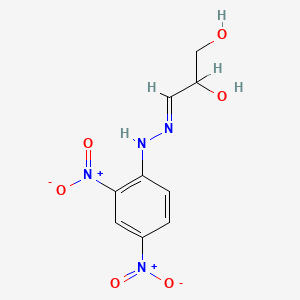
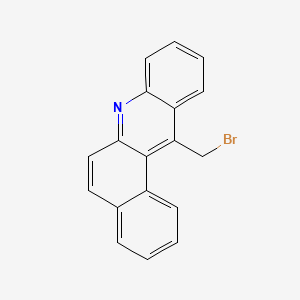
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)

![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)

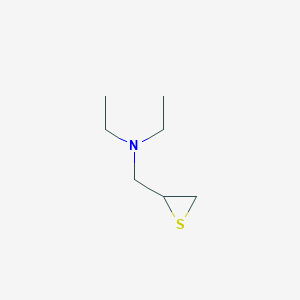
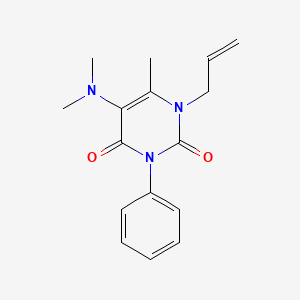
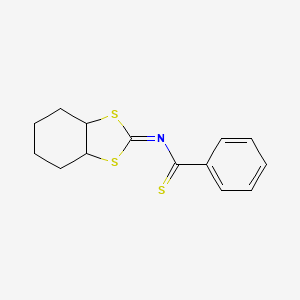
![13-Methylphenanthro[9,10,1-mna]acridine](/img/structure/B14676582.png)
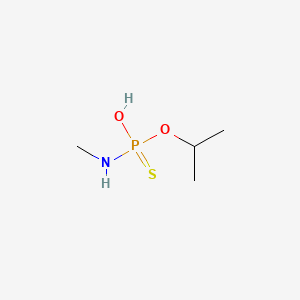


![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
